molecular formula C17H15N3OS B12210599 N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide

Cat. No.: B12210599
M. Wt: 309.4 g/mol
InChI Key: BCHCGQWDCNHJNQ-UHFFFAOYSA-N
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Description

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol This compound is known for its unique structure, which includes a thiazole ring, an amine group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide typically involves the reaction of 2-aminothiazole with phenylacetic acid derivatives under specific conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C17H15N3OS/c18-17-20-15(13-9-5-2-6-10-13)16(22-17)19-14(21)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,18,20)(H,19,21)

InChI Key

BCHCGQWDCNHJNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(N=C(S2)N)C3=CC=CC=C3

Origin of Product

United States

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